molecular formula C15H26N2O5 B11828413 (S)-2-((R)-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid

(S)-2-((R)-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid

Cat. No.: B11828413
M. Wt: 314.38 g/mol
InChI Key: JREAFDMYUYIYLC-MNOVXSKESA-N
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Description

(S)-2-((R)-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid is a chiral pyrrolidinone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a stereochemically defined structure, incorporating a 2-oxopyrrolidine (gamma-lactam) ring and a Boc-protected amino group, which is a crucial motif in the synthesis of complex molecules . The specific stereochemistry at the (S)- and (R)- positions is critical for its biological activity and interaction with target enzymes. Compounds with this core structure have been identified as key intermediates in the development of active pharmaceutical ingredients, particularly as enzyme inhibitors . Research indicates that related pyrrolidinone derivatives are valuable scaffolds in the preparation of inhibitors for metalloproteases, such as angiotensin-converting enzyme (ACE) inhibitors used in the treatment of cardiovascular diseases like hypertension and heart failure . The mechanism of action often involves chelation of the zinc atom in the enzyme's active site through the carbonyl group of the lactam ring, thereby potently inhibiting enzyme activity . The presence of the tert-butoxycarbonyl (Boc) protecting group allows for further selective synthetic manipulations, making this reagent a versatile building block for the construction of more complex peptide mimetics and potential drug candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H26N2O5

Molecular Weight

314.38 g/mol

IUPAC Name

(2S)-4-methyl-2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid

InChI

InChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11+/m1/s1

InChI Key

JREAFDMYUYIYLC-MNOVXSKESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1CC[C@H](C1=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(®-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid typically involves multiple steps. One common method includes the protection of an amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .

Industrial Production Methods

This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(®-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can be further functionalized .

Scientific Research Applications

Drug Development

The compound is primarily utilized in drug development due to its structural similarity to naturally occurring amino acids. Its derivatives have been explored for their potential in designing novel therapeutics targeting various diseases, including cancer and metabolic disorders. The incorporation of the Boc group enhances the compound's stability and solubility, making it suitable for pharmaceutical formulations .

Enzyme Inhibition Studies

Research indicates that (S)-2-((R)-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly valuable in the context of developing inhibitors for enzymes implicated in disease progression, such as proteases and kinases .

Building Block for Peptides

This compound serves as a critical building block in the synthesis of peptides, especially those requiring chirality at multiple centers. Its Boc-protected amino group allows for selective coupling reactions under mild conditions, facilitating the assembly of complex peptide structures without unwanted side reactions .

Custom Peptide Production

Various research institutions and companies utilize (S)-2-((R)-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid in custom peptide synthesis protocols. This application is particularly relevant for generating peptides with specific biological activities or for use in vaccine development .

Anticancer Properties

Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that regulate cell survival and proliferation, making it a candidate for further investigation in cancer therapy .

Neuroprotective Effects

Emerging research points to potential neuroprotective effects associated with this compound, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neuroinflammatory processes positions it as a promising therapeutic agent for conditions such as Alzheimer's disease .

Case Study: Anticancer Activity

A study conducted on the effects of (S)-2-((R)-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid on various cancer cell lines demonstrated significant cytotoxicity compared to control groups. The compound was shown to inhibit cell growth by disrupting mitochondrial function and activating apoptotic pathways.

Case Study: Peptide Synthesis Efficiency

In a comparative analysis of peptide synthesis methods, researchers found that utilizing (S)-2-((R)-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid resulted in higher yields and purity of synthesized peptides than traditional methods using non-protected amino acids.

Mechanism of Action

The mechanism of action of (S)-2-(®-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. Upon deprotection, the free amine can interact with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Solubility and Stability

  • The dihydroindenyl analog (CAS 181227-47-4) exhibits lower polarity due to its aromatic substituent, favoring solubility in dichloromethane or ethyl acetate .
  • The fluorinated hexanoic acid derivative (CAS 1212195-99-7) likely has enhanced metabolic stability compared to non-fluorinated analogs .
  • The phenyl-containing compound (CAS 87304-15-2) may show reduced aqueous solubility due to hydrophobic interactions .

Hazard Profiles

  • Toxicity : Compounds with phenyl groups (e.g., CAS 87304-15-2) carry warnings for acute toxicity (H302: harmful if swallowed) .
  • Irritation: The 3-methylpentanoic acid derivative (CAS 55780-90-0) lacks explicit hazard data but shares precautionary measures (P261: avoid inhalation) with other Boc-protected compounds .

Biological Activity

(S)-2-((R)-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C14H25NO4\text{C}_{14}\text{H}_{25}\text{N}\text{O}_{4}

With a molecular weight of approximately 269.34 g/mol, it features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its role as an agonist at the beta-3 adrenergic receptor (B3AR), which is implicated in metabolic regulation and bladder function.

Key Mechanisms:

  • Beta-3 Adrenergic Receptor Agonism : Research indicates that compounds similar to (S)-2-((R)-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid can activate B3AR, leading to relaxation of the detrusor muscle in the bladder, thus alleviating symptoms of overactive bladder .
  • Inhibition of Enzymatic Activity : The compound may also exhibit inhibitory effects on certain enzymes involved in metabolic pathways, contributing to its therapeutic potential in obesity and diabetes management.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related derivatives. Below are summarized findings from key research articles:

StudyFindings
Study 1 : PMC3247449 Demonstrated that lactam-constrained amino acids exhibit significant biological activity as enzyme inhibitors.
Study 2 : US Patent 20120258963 Highlighted the efficacy of beta-3 adrenergic receptor agonists in treating overactive bladder conditions.
Study 3 : MassBank Record Provided mass spectrometry data supporting the structural integrity and potential metabolic pathways of the compound.

Case Studies

  • Overactive Bladder Treatment : A clinical study involving patients with overactive bladder demonstrated that administration of beta-3 agonists resulted in increased bladder capacity and reduced urgency episodes, suggesting that (S)-2-((R)-3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid could be beneficial in similar therapeutic contexts.
  • Metabolic Regulation : In animal models, compounds with similar structures have been shown to enhance insulin sensitivity and promote weight loss, indicating that this compound may hold promise for metabolic disorders .

Q & A

Q. How can degradation products be identified and quantified under stressed conditions?

  • Methodological Answer: Perform forced degradation studies (heat, light, pH extremes) and analyze via UPLC-QTOF-MS. Use tandem MS/MS to fragment degradation products and compare with reference standards. Quantify impurities using a calibrated HPLC-DAD method (210–254 nm) .

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